molecular formula C12H19NO B1218399 Etafedrine CAS No. 48141-64-6

Etafedrine

Cat. No.: B1218399
CAS No.: 48141-64-6
M. Wt: 193.28 g/mol
InChI Key: IRVLBORJKFZWMI-ZYHUDNBSSA-N
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Description

Etafedrine (INN) or ethylephedrine is a long-acting bronchodilator and has been an ingredient combined with other drugs in the brand names Nethaprin and Dalmacol. It was previously available as both the free base and as the hydrochloride salt manufactured by Sanofi-Aventis (now Sanofi) has been discontinued. Ethylephedrine is be formed by alkylating ephedrine with ethyl iodide. The hydrochloride is be prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether. This belongs to the family of medications called decongestants. It acts by narrowing blood vessels in the nasal passages, helping to relieve nasal congestion.

Scientific Research Applications

Bronchodilatory Effects

Etafedrine is studied for its effects on the respiratory system. Research indicates that it has significant bronchodilatory effects, making it a candidate for treating bronchospastic diseases. It antagonizes the contraction of the tracheal chain by acetylcholine or histamine and shows efficacy on beta 2-adrenoceptors, suggesting its potential in respiratory therapies (Lindmar, Löffelholz, & Stieh-Koch, 1985). Additionally, a study on a bronchodilator preparation containing this compound showed improvement in respiratory function in patients with bronchospastic disease (Kagan & Rose, 1976).

Role in Chronic Bronchitis Treatment

This compound is also explored in the treatment of chronic bronchitis. A study involving a combination of drugs including this compound indicated a reduction in recurrent infections of the respiratory system in patients with chronic bronchitis (Legler & Jansen, 1977).

Potential in Treating Benign Prostatic Hyperplasia (BPH)

The application of this compound extends to the field of urology, where it is considered for treating BPH. Research on isolated canine prostate tissue suggests that drugs targeting alpha-adrenergic agonists, like this compound, may be beneficial against the dynamic component of BPH (Normandin & Lodge, 1996).

Cardiovascular Applications

This compound's role in cardiovascular health is also a subject of research. Studies on endothelin receptors, to which this compound is related, suggest its potential influence on cardiac function and blood pressure regulation (Wada et al., 1997), (Yamamoto et al., 2005).

Nutrigenomics and Food Science

This compound's interaction with nanotechnology and nutrigenomics is an emerging area of interest. Its role in the quality assurance of bioactive ingredients and the evaluation of natural products like Ephedra, which contains this compound-type alkaloids, is being explored (Lo, 2006).

Properties

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors.

CAS No.

48141-64-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1

InChI Key

IRVLBORJKFZWMI-ZYHUDNBSSA-N

Isomeric SMILES

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O

SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

melting_point

108-110

48141-64-6
7681-79-0

Related CAS

5591-29-7 (hydrochloride)

Synonyms

etafedrine
etafedrine hydrochloride
etafedrine hydrochloride, (R-(R*,S*))-isomer
etafedrine, (R*,S*)-isomer
etafedrine, R-(R*,S*)
etaphedrine
L-N-ethylephedrine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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